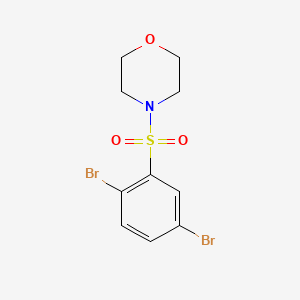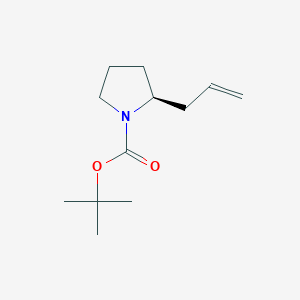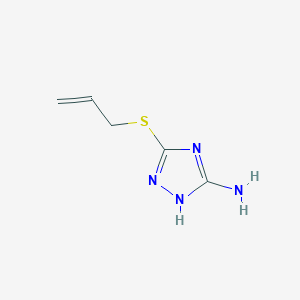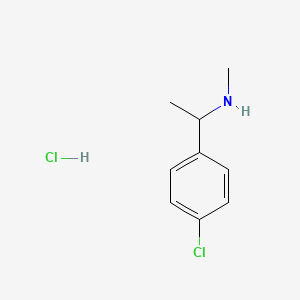![molecular formula C18H14Cl2F3NO B3133837 N-allyl-3,5-dichloro-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide CAS No. 400074-03-5](/img/structure/B3133837.png)
N-allyl-3,5-dichloro-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide
Descripción general
Descripción
“N-allyl-3,5-dichloro-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide” is a chemical compound with the molecular formula C18H14Cl2F3NO. It has a molecular weight of 388.2110696 . This compound is also known by several synonyms, including MLS000325478 and CHEMBL1392232 .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a benzene ring, which is a common feature in aromatic compounds . The compound also contains functional groups such as amide and halogen .Physical And Chemical Properties Analysis
“this compound” has several computed properties, including a molecular weight of 348.1, XLogP3 of 4.8, hydrogen bond donor count of 1, hydrogen bond acceptor count of 4, and rotatable bond count of 3 .Aplicaciones Científicas De Investigación
Supramolecular Chemistry and Self-Assembly
- Benzene-1,3,5-tricarboxamides (BTAs) have been extensively studied for their supramolecular self-assembly behavior. These compounds, due to their simple structure and accessibility, are utilized in nanotechnology, polymer processing, and biomedical applications. The self-assembly of BTAs into one-dimensional, nanometer-sized rod-like structures, stabilized by threefold hydrogen bonding, showcases their potential in designing supramolecular structures for various applications (Cantekin, de Greef, & Palmans, 2012).
Catalysis and Synthetic Organic Chemistry
- N-allylic systems have been a subject of interest in catalysis, especially in isomerization reactions catalyzed by transition metal complexes. These studies highlight the versatility of N-allylic compounds in synthetic organic chemistry, providing pathways for selective syntheses of enamines, enamides, and other compounds. The catalytic activities explored include asymmetric isomerization and tandem reactions leading to heterocyclic systems (Krompiec, Krompiec, Penczek, & Ignasiak, 2008).
Chemical Modifications and Reactivity
- Studies on synthetic organic chemistry based on the N-Ar axis have led to the development of chemoselective N-acylation reagents and chiral ligands, which have implications in asymmetric catalysis. These studies underscore the importance of structural modifications in altering reactivity and enabling selective chemical transformations (Kondo & Murakami, 2001).
Propiedades
IUPAC Name |
3,5-dichloro-N-prop-2-enyl-N-[[3-(trifluoromethyl)phenyl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2F3NO/c1-2-6-24(17(25)13-8-15(19)10-16(20)9-13)11-12-4-3-5-14(7-12)18(21,22)23/h2-5,7-10H,1,6,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSVFCSSKICMTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC1=CC(=CC=C1)C(F)(F)F)C(=O)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Tert-butyloxycarbonyl)]-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B3133760.png)











![2-oxo-2-(2-pyridinyl)acetaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B3133846.png)
![Methyl 4-{[(3-cyano-5-methyl-4-isoxazolyl)carbonyl]amino}benzenecarboxylate](/img/structure/B3133855.png)